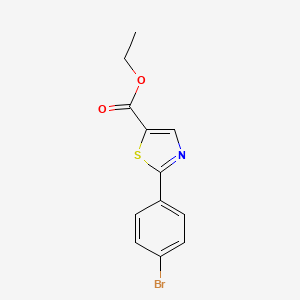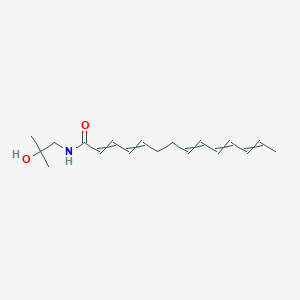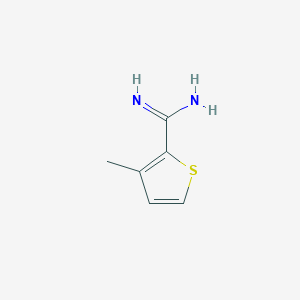![molecular formula C8H10F3N3 B12441632 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine CAS No. 175136-90-0](/img/structure/B12441632.png)
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine is a chemical compound characterized by the presence of a hydrazine group attached to a pyridine ring substituted with methyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine typically involves the reaction of hydrazine derivatives with pyridine-based intermediates. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and other reagents under controlled conditions . The reaction is often carried out in ethanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine: Lacks the additional methyl group, resulting in different chemical properties.
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amine: Contains an amine group instead of hydrazine, leading to distinct reactivity.
Uniqueness
The trifluoromethyl group, in particular, imparts enhanced stability and lipophilicity, making the compound valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
175136-90-0 |
|---|---|
Molekularformel |
C8H10F3N3 |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H10F3N3/c1-5-3-6(8(9,10)11)4-7(13-5)14(2)12/h3-4H,12H2,1-2H3 |
InChI-Schlüssel |
ZDVZUFBUTIMKJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)N(C)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



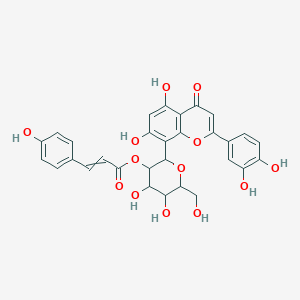
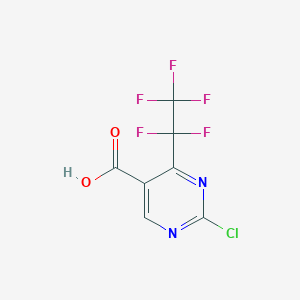
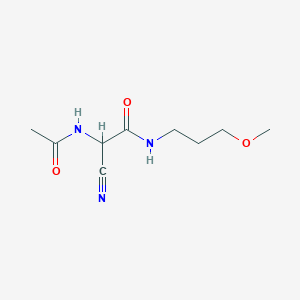
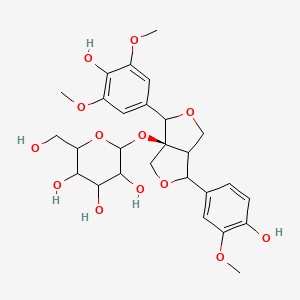

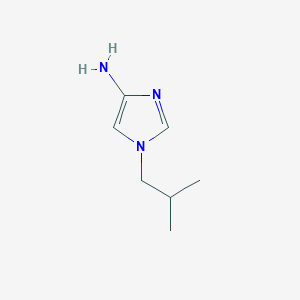
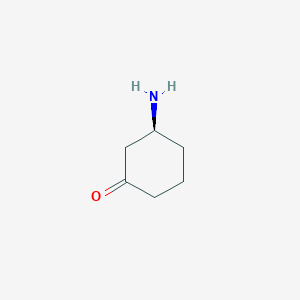
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)

![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
